
5-(furan-2-yl)-N-(4-oxo-4-(quinolin-8-ylamino)butyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-(4-oxo-4-(quinolin-8-ylamino)butyl)isoxazole-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
The chemical compound is part of a broader class of compounds that have been synthesized and studied for various properties and applications. For instance, the synthesis of complex quinoline derivatives, including those with furan rings, has been extensively explored for their unique chemical behaviors and potential applications in material science and medicinal chemistry. Such compounds are typically synthesized through reactions involving quinoline amines and furan carboxylic acids or their derivatives, leading to a wide range of heterocyclic compounds characterized by their diverse substitution patterns and functional groups (El’chaninov & Aleksandrov, 2017; Aleksandrov et al., 2019).
Pharmacological Investigations
Compounds similar to the specified chemical structure have been explored for their pharmacological potentials, such as acting as serotonin type-3 (5-HT3) receptor antagonists. This action is significant in the management of conditions like nausea and vomiting associated with chemotherapy, as well as other gastrointestinal disorders. Research in this area focuses on the design, synthesis, and evaluation of these compounds to identify those with the highest efficacy and selectivity towards 5-HT3 receptors (Mahesh et al., 2011; Mahesh et al., 2010).
Antiprotozoal Activities
The structural motif of the compound is found in analogs with significant antiprotozoal activities. Studies have shown that dicationic isoxazoles, which share a resemblance to the chemical structure , exhibit potent activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings are critical in the search for new treatments for diseases like sleeping sickness and malaria (Patrick et al., 2007).
Antitubercular and Antimicrobial Activities
Novel heterocyclic compounds derived from quinoline and furan have also been synthesized and evaluated for their antitubercular and antimicrobial activities. These studies aim to address the urgent need for new therapeutic agents in the fight against tuberculosis and other microbial infections by exploring the biological activities of newly synthesized quinoline derivatives (Kantevari et al., 2011).
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-19(24-15-7-1-5-14-6-2-10-22-20(14)15)9-3-11-23-21(27)16-13-18(29-25-16)17-8-4-12-28-17/h1-2,4-8,10,12-13H,3,9,11H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJWQHGSKPKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)
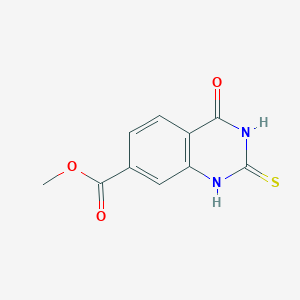
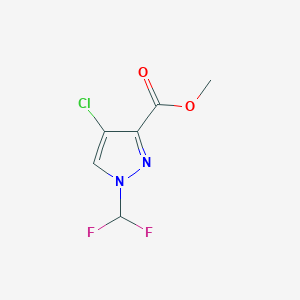
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate](/img/structure/B2463157.png)
![4-(tert-Butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B2463159.png)
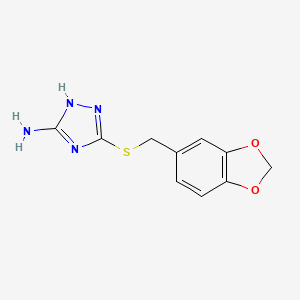

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2463163.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(piperidin-1-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2463166.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2463167.png)
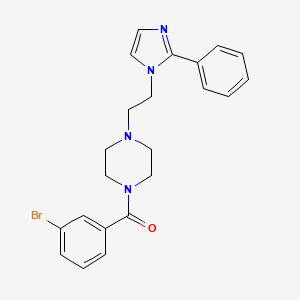
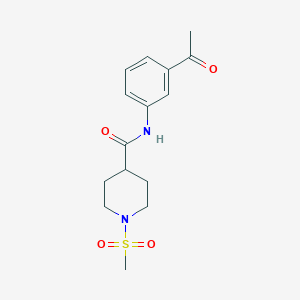
![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)